Amylin (human), specifically the compound 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate, is a synthetic analog of the human peptide amylin. This compound is notable for its role in glucose metabolism and appetite regulation. Its chemical structure features three proline residues at positions 25, 28, and 29, which are critical for its biological activity. The compound is classified as a peptide and is primarily used in scientific research and therapeutic applications related to diabetes management.
The compound is produced synthetically and can be sourced from various chemical suppliers, such as Parchem and Cayman Chemical, which provide detailed specifications and safety data for handling this substance . The chemical has a CAS number of 196078-30-5, which is essential for identification in chemical databases.
Amylin (human) is classified under peptides, specifically as a hormone involved in the regulation of glucose levels in the bloodstream. It falls under the category of antidiabetic agents due to its function in modulating insulin secretion and promoting satiety.
The synthesis of amylin (human) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for amylin (human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate is C173H273N51O56S2. The molecular weight is approximately 4027.4568 g/mol .
The structure includes:
Amylin (human) can undergo several chemical reactions typical of peptides:
These reactions are crucial for understanding the stability and reactivity of amylin in biological systems, particularly in drug formulation and delivery.
Amylin functions primarily by:
Studies indicate that amylin's mechanism involves binding to specific receptors in the brain and pancreas, influencing metabolic pathways associated with energy homeostasis .
Relevant analyses indicate that proper storage conditions are essential to maintain its integrity over time .
Amylin (human), particularly in its acetate salt form, has significant applications:
Proline substitutions at positions 25, 28, and 29 in human islet amyloid polypeptide (hIAPP) induce significant destabilization of amyloidogenic β-sheet structures through steric and electrostatic mechanisms. Molecular dynamics simulations reveal that proline’s cyclic side chain restricts the backbone dihedral angles (φ ≈ -65°), preventing optimal alignment for cross-strand hydrogen bonding essential for β-sheet formation [1] [4]. Specifically, the S28P substitution exerts the strongest disruptive effect, reducing β-sheet content by 40–60% compared to wild-type hIAPP, while S29P shows minimal impact despite adjacent positioning—highlighting the exquisite sequence dependence of proline’s destabilizing action [1] [6]. The triple-proline variant (A25P/S28P/S29P, pramlintide) disrupts the dry core of hIAPP protofibrils by introducing kink angles of 30–35° and increasing solvent accessibility of hydrophobic residues by 25%, thereby inhibiting fibril elongation [1] [8].
Table 1: Impact of Proline Substitutions on hIAPP β-Sheet Stability
Position | β-Sheet Content Reduction | Fibril Destabilization Mechanism |
---|---|---|
A25P | 25–30% | Steric hindrance in C-terminal segment |
S28P | 40–60% | Hydrogen bond disruption in turn region |
S29P | <10% | Minimal structural perturbation |
Triple (P3) | >80% | Combined kink formation & solvation |
Wild-type hIAPP monomers adopt dynamic coil-to-β-strand conformations with root-mean-square deviation (RMSD) fluctuations of 1.5–2.0 Å in aqueous environments. In contrast, triple-proline analogues exhibit constrained conformational plasticity, with RMSD values stabilizing below 1.0 Å due to proline-induced rigidity [1] [4]. Ion mobility mass spectrometry data confirm that proline substitutions do not alter monomeric collision cross-sections (CCS ≈ 450 Ų) but significantly reduce β-hairpin populations by 70% in residues 22–29—a critical nucleation zone for amyloidogenesis [6]. The N31K mutation, when combined with proline substitutions, synergistically enhances solubility by introducing a charged lysine residue that repels hydrophobic aggregation interfaces [1].
Although proline is traditionally considered a helix breaker in soluble proteins, membrane-mimetic environments (e.g., lipid bilayers) reverse this propensity. Circular dichroism spectroscopy demonstrates that triple-proline hIAPP analogues exhibit α-helical content increases of 20–25% in lysophosphatidylglycerol micelles compared to aqueous buffer [2]. This stabilization arises from proline’s capacity to:
All-atom simulations in explicit solvent reveal that proline substitutions disrupt β-hairpin stability through three mechanisms:
Table 2: Simulated β-Hairpin Destabilization Metrics in Proline Analogues
Simulation Metric | Wild-Type hIAPP | A25P/S29P | S28P Variant |
---|---|---|---|
Turn distance (Å) | 4.8 ± 0.3 | 5.7 ± 0.4 | 6.3 ± 0.5 |
Hydrogen bond retention (%) | 80 | 45 | 30 |
Tyr³⁷–Trp⁴⁶ distance (Å) | 4.2 ± 0.4 | 5.8 ± 0.6 | 6.5 ± 0.7 |
Folding time (μs) | 6.0 | 22.5 | >50 |
These simulations confirm that S28P is the dominant destabilizing mutation, delaying β-hairpin folding beyond 50 μs by inducing non-native HXnH helical motifs (helix-Xn-helix) that compete with β-turn formation [4]. The A25P substitution exhibits moderate effects through steric blockade of strand packing, while S29P permits near-native turn conformations due to its C-terminal location outside the critical turn region [1] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4